molecular formula C21H19N3O4 B2891520 N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941885-18-3

N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2891520
CAS No.: 941885-18-3
M. Wt: 377.4
InChI Key: BSPLSAMIXYLIAG-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a nitrophenyl group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using nitric acid and sulfuric acid as reagents.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is attached through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Halogens, Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative.

Scientific Research Applications

N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(3-nitrophenyl)-2-methyl-: Similar structure but lacks the pyridine ring.

    2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains a thiazole ring instead of a pyridine ring.

Uniqueness

N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-2-16-7-3-4-9-19(16)22-21(26)17-10-11-20(25)23(14-17)13-15-6-5-8-18(12-15)24(27)28/h3-12,14H,2,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPLSAMIXYLIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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